N'-aminocarbamimidothioic acid;hydrochloride
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Overview
Description
N’-aminocarbamimidothioic acid;hydrochloride is a compound that belongs to the class of amidines. Amidines are known for their reactivity and are valuable as building blocks for the synthesis of heterocyclic motifs of biological relevance, functional materials, organo-catalysts, and ligands in metal complexes
Preparation Methods
The synthesis of N’-aminocarbamimidothioic acid;hydrochloride can be achieved through several routes. One common method involves the reaction of isothiocyanates with secondary amines . This reaction typically requires mild conditions and can be carried out in the presence of a suitable solvent. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N’-aminocarbamimidothioic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles.
Scientific Research Applications
N’-aminocarbamimidothioic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of functional materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of N’-aminocarbamimidothioic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N’-aminocarbamimidothioic acid;hydrochloride can be compared with other similar compounds such as:
Ambroxol hydrochloride: Used as an expectorant and mucokinetic agent.
Bromhexine hydrochloride: Also used as an expectorant and mucokinetic agent.
Imidazoles: A class of compounds with a wide range of applications in pharmaceuticals and agrochemicals
Properties
IUPAC Name |
N'-aminocarbamimidothioic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3S.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHOGBUBQSGCOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN)(N)S.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=NN)(N)S.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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